H-Ala-D-Ala-Ala-OH, also known as L-alanyld-alanylaspartic acid, is a tripeptide composed of three amino acids: L-alanine and D-alanine. This compound is significant in biochemical research and applications, particularly in the study of peptide synthesis and the role of amino acids in biological systems. Its structure allows for various interactions and functionalities that are crucial in biochemical pathways.
The primary sources of H-Ala-D-Ala-Ala-OH are synthetic methodologies, as it is not commonly found in nature. It can be derived from the stepwise coupling of amino acids using solid-phase peptide synthesis or liquid-phase techniques.
H-Ala-D-Ala-Ala-OH is classified as a peptide and falls under the category of non-essential amino acids. It is particularly relevant in studies involving peptide bonds and protein synthesis.
The synthesis of H-Ala-D-Ala-Ala-OH typically involves a few key steps:
In industrial settings, automated peptide synthesizers are often employed for large-scale production, utilizing solid-phase peptide synthesis techniques to enhance purity and yield.
The molecular formula for H-Ala-D-Ala-Ala-OH is C6H12N2O3, with a molecular weight of approximately 160.17 g/mol. The compound features a central carbon atom bonded to an amine group, a carboxylic acid group, and methyl side chains characteristic of alanine residues.
H-Ala-D-Ala-Ala-OH can participate in various chemical reactions:
Common reagents used include hydrogen peroxide or potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions.
The mechanism by which H-Ala-D-Ala-Ala-OH exerts its effects typically involves its role as a substrate or inhibitor in enzymatic reactions. For instance, it can mimic substrates in enzymatic pathways involving D-alanine ligases, which play critical roles in bacterial cell wall synthesis .
When interacting with specific enzymes, H-Ala-D-Ala-Ala-OH may form transient complexes that alter enzyme activity, thereby influencing metabolic pathways.
The compound exhibits typical characteristics of peptides, including susceptibility to hydrolysis and reactivity through its functional groups.
H-Ala-D-Ala-Ala-OH is utilized in various scientific applications:
H-Ala-D-Ala-Ala-OH represents a critical structural motif within the peptidoglycan biosynthesis pathway. D-Alanine-D-alanine ligase (Ddl) catalyzes the ATP-dependent condensation of two D-alanine (D-Ala) molecules to form the dipeptide D-Ala-D-Ala, a fundamental precursor for the peptidoglycan monomer unit UDP-MurNAc-pentapeptide [1] [5]. This dipeptide serves as the C-terminal component of the stem peptide (L-Ala-D-Glu-mDAP-D-Ala-D-Ala in Gram-negative bacteria), which cross-links adjacent glycan strands (composed of alternating N-acetylglucosamine and N-acetylmuramic acid) to form the rigid peptidoglycan scaffold [1].
Ddl enzymes belong to the ATP-grasp superfamily, characterized by a conserved nucleotide-binding fold that positions ATP between two α+β domains [2]. The catalytic mechanism proceeds via two half-reactions:
Key determinants of Ddl specificity for D-Ala include:
Table 1: Kinetic Parameters of D-Ala-D-Ala Ligase (Ddl) Under Varying Conditions
Condition | Km ATP (μM) | Km D-Ala₁ (μM) | Km D-Ala₂ (μM) | kcat (s⁻¹) |
---|---|---|---|---|
Low K⁺ | 16.2 | 1,250 | 4,020 | 0.05 |
50 mM K⁺ | 14.1 | 650 | 210 | 0.92 |
100 mM K⁺ | 13.8 | 620 | 195 | 1.05 |
Data adapted from kinetic analyses of Thermus thermophilus Ddl [2].
Vancomycin, a glycopeptide antibiotic of last resort, binds the D-Ala-D-Ala terminus of lipid II peptidoglycan precursors via five hydrogen bonds, inhibiting transglycosylation and transpeptidation [3] [6]. High-level resistance (MIC >64 mg/L) arises when bacteria replace D-Ala-D-Ala with D-Ala-D-lactate (D-Lac) or D-Ala-D-serine (D-Ser), reducing vancomycin affinity by 1,000-fold [3] [6].
Resistance pathways involve coordinated enzymatic cascades:
The molecular basis for reduced vancomycin binding to D-Ala-D-Lac lies in:
Table 2: Hydrogen Bonding in Vancomycin Complexes with Peptidoglycan Precursors
Terminal Dipeptide | Number of H-Bonds with Vancomycin | Binding Affinity (Kd, μM) |
---|---|---|
D-Ala-D-Ala | 5 | 0.1–1.0 |
D-Ala-D-Lac | 4 | 100–1,000 |
D-Ala-D-Ser | 4–5* | 10–100 |
D-Ala-D-Ser retains most H-bonds but exhibits moderate resistance due to altered stereochemistry [3] [6].
Wild-type Ddl enzymes (e.g., Escherichia coli DdlB) and resistance-associated ligases (e.g., VanA) exhibit divergent substrate selectivity driven by structural variations in their active sites:
Active Site Architecture
Catalytic Consequences of Mutations
Table 3: Functional Impact of Ω-Loop Mutations on Ligase Activity
Enzyme | Mutation | D-Ala-D-Ala Activity | D-Ala-D-Lac Activity | Vancomycin MIC |
---|---|---|---|---|
L. mesenteroides Ddl | Wild-type | +++ | +++ | High |
L. mesenteroides Ddl | F261Y | ++++ | Undetectable | Low |
E. coli DdlB | Wild-type | ++++ | Undetectable | Low |
E. coli DdlB | Y216F | ++ | ++ | Moderate |
Activity levels: + (low) to ++++ (high) [9].
Evolutionary Implications
VanA-type ligases likely evolved from ancestral Ddl enzymes via:
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